Tenacissoside X

Pharmacokinetics Bioavailability C21 Steroids

Procurement of generic 'tenacissoside' mixtures introduces irreproducible data due to extreme pharmacokinetic heterogeneity within this class; Tenacissoside I oral bioavailability is only 9.4% vs. 89.8% for Tenacissoside H. Tenacissoside X serves as a precisely defined reference standard (MW 1261.4, C61H96O27) to ensure accurate quantification and batch-to-batch consistency. - Compound-Specific QC: Enables precise HPLC/UPLC method development for M. tenacissima preparations. - Definitive SAR: Use in analogue panels to map how specific glycosylation/acylation modulates target engagement. - Supply Reliability: Available as a single, pure standard to eliminate co-occurring glycoside interference.

Molecular Formula C61H96O27
Molecular Weight 1261.4 g/mol
Cat. No. B591432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside X
Molecular FormulaC61H96O27
Molecular Weight1261.4 g/mol
Structural Identifiers
InChIInChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3
InChIKeyMNADKAKBYPRBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside X (Tenacissoside J) Overview


Tenacissoside X (Tenacissoside J) is a C21 steroidal glycoside isolated from Marsdenia tenacissima (Asclepiadaceae), a plant used in traditional medicine for inflammatory and respiratory conditions . The compound is characterized by a polyoxypregnane aglycone core with multiple glycosidic and acyl substituents, yielding a molecular formula of C61H96O27 and a molecular weight of 1261.4 g/mol . While multiple tenacissosides (G, H, I, A, B, C, F) co-occur in the plant, they exhibit marked differences in pharmacokinetic behavior and biological activity, necessitating compound-specific evaluation [1].

Compound type C21 steroidal glycoside probe
Selection context Structure-specific SAR and PK studies
Use requirement Compound-specific PK characterization

Tenacissoside Substitution Risks


Substituting one tenacissoside for another is scientifically invalid due to the class's profound structural and pharmacokinetic heterogeneity. Even among closely related C21 steroidal glycosides from the same plant, bioavailability in rats varies dramatically: Tenacissoside H exhibits 89.8% oral bioavailability, whereas Tenacissoside I exhibits only 9.4% [1]. These differences arise from variations in glycosylation patterns, acyl substitution, and stereochemistry, which directly influence absorption, distribution, metabolism, and target engagement [2]. Furthermore, MDR reversal activity is not a universal class property; studies show that only specific tenacissosides (e.g., Tenacissoside H and Marsdenoside B) reverse multidrug resistance, while others (Tenacissoside A, Marsdenoside H) are inactive at the same concentration [3]. Therefore, any experimental or procurement decision predicated on generic 'tenacissoside activity' risks irreproducible or null results.

PK behavior may differ
Other tenacissosides show oral bioavailability ranging from 9.4% to 89.8%; class-level assumptions may not hold for Tenacissoside X.
MDR activity not universal
MDR reversal is highly structure-dependent — some analogues are active while others are inactive at the same concentration.
EGFR binding profile varies
EGFR affinity reported for G, H, I may not transfer; Tenacissoside X was not retained in an EGFR screening model.

Tenacissoside X Comparative Evidence


Comparative Tenacissoside Bioavailability

A 2023 UPLC-MS/MS study directly compared the oral bioavailability of three tenacissosides (G, H, and I) in rats. Tenacissoside H demonstrated exceptionally high oral bioavailability (89.8%), contrasting sharply with Tenacissoside I (9.4%) and Tenacissoside G (22.9%) [1]. While Tenacissoside X was not included in this specific panel, the data establishes a class-level inference: small structural modifications among tenacissosides produce over a 9-fold difference in systemic exposure. For investigators considering Tenacissoside X, this underscores the absolute necessity of compound-specific pharmacokinetic characterization rather than relying on class-wide assumptions [2].

Bioavailability range
Class-level inference
9.4% to 89.8% oral bioavailability among tenacissosides (rat, 5 mg/kg)
Supports exposure-context review for in vivo studies
Data to verify for Tenacissoside X
Pharmacokinetics Bioavailability C21 Steroids In Vivo

MDR Reversal Activity Specificity

A study on C21 steroidal constituents from Metaplexis japonica (closely related to M. tenacissima) evaluated four tenacissoside analogues for MDR reversal activity at a non-cytotoxic concentration (5 μM). Tenacissoside H and Marsdenoside B significantly reversed resistance to vinblastine, doxorubicin, and paclitaxel in MDR cells, whereas Tenacissoside A and Marsdenoside H exhibited no reversal effect under identical conditions [1]. This demonstrates that MDR reversal is highly structure-dependent and cannot be assumed for all tenacissosides, including Tenacissoside X, without direct experimental evidence.

MDR reversal specificity
Class-level inference
Active: Tenacissoside H, Marsdenoside B. Inactive: Tenacissoside A, Marsdenoside H (5 μM)
Supports comparator assay-response context for chemoresistance studies
Binary activity difference; direct evidence absent for Tenacissoside X
Multidrug Resistance MDR Reversal Cancer Chemosensitization

EGFR Binding Among Tenacissosides

A two-dimensional HPLC-IT-TOF-MS system coupled with EGFR cell membrane chromatography (CMC) was used to screen M. tenacissima extracts for EGFR antagonists. The CMC column retained a fraction subsequently identified as containing tenacissoside G, tenacissoside H, and tenacissoside I, indicating affinity for the EGFR extracellular domain [1]. Molecular docking corroborated this interaction. Tenacissoside X was not identified in this retained fraction, suggesting either absence in the tested extract or lack of sufficient EGFR binding affinity to be retained under the assay conditions.

EGFR CMC retention
Cross-study comparable
Tenacissoside G, H, I retained; Tenacissoside X not identified in retained fraction
Supports EGFR pathway mechanistic study fit review
Qualitative retention difference; HPLC-IT-TOF-MS platform
EGFR Cell Membrane Chromatography Molecular Docking Antagonist

Tenacissoside X Research Applications


M. tenacissima Extract QC Standard

Tenacissoside X serves as a reference standard for HPLC/UPLC method development and quality control of M. tenacissima-based preparations. Its well-defined molecular properties (MW 1261.4, formula C61H96O27) enable precise quantification. Given the known variation in tenacissoside content across plant origins, compound-specific standards are essential for batch-to-batch consistency assessments [1].

C21 Steroidal Glycoside SAR

Tenacissoside X is a valuable tool compound for SAR investigations. The class-level data on bioavailability and MDR reversal demonstrate that minor structural differences among tenacissosides produce profound functional divergence. Incorporating Tenacissoside X into a panel of analogues allows researchers to map how specific glycosylation and acylation patterns modulate pharmacokinetic behavior and target engagement [2].

Antibacterial & Anti-inflammatory Screening

Vendor annotations suggest anti-cancer and antibacterial effects for Tenacissoside X. However, no peer-reviewed quantitative data (e.g., IC50 values, minimum inhibitory concentrations) were located. Therefore, this compound is suitable for exploratory in vitro screening programs where researchers intend to generate primary activity data, rather than for hypothesis-driven studies predicated on a pre-validated mechanism .

Pharmacokinetic & Bioavailability Studies

The extreme variability in oral bioavailability among tenacissosides (9.4% to 89.8%) underscores the need for compound-specific ADME studies. Tenacissoside X represents a research opportunity to expand the known PK landscape of this class. Procurement for in vivo studies should be coupled with a plan for LC-MS/MS method development and PK evaluation [1].

Application
Selection Property
Validation Focus
Extract QC and standardization
Defined MW and formula for HPLC/UPLC quantification
Batch-to-batch consistency assessment
C21 steroidal glycoside SAR
Analogue panel inclusion for glycosylation/acylation mapping
Model-response profiling across structural variants
Exploratory in vitro screening
No peer-reviewed IC50 or MIC data located
Primary data generation for activity assessment
Pharmacokinetic and exposure studies
Compound-specific ADME characterization need
LC-MS/MS method development and exposure-model characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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